Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate
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Overview
Description
Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate typically involves the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature . This reaction yields the desired compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural complexity.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring, in particular, is known to interact with various biological targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound shares the bromophenyl group but has a piperazine ring instead of a pyrrolidine ring.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure with a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate is unique due to the presence of both a thiazole ring and a pyrrolidine ring, which confer distinct chemical and biological properties. The combination of these rings with the bromophenyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H19BrN2O2S |
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Molecular Weight |
443.4 g/mol |
IUPAC Name |
benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H19BrN2O2S/c22-17-10-8-16(9-11-17)18-14-27-21(23-18)24-12-4-7-19(24)20(25)26-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,14,19H,4,7,12-13H2 |
InChI Key |
MTPDBPKFWDCGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC(=CS2)C3=CC=C(C=C3)Br)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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